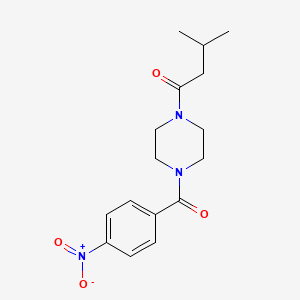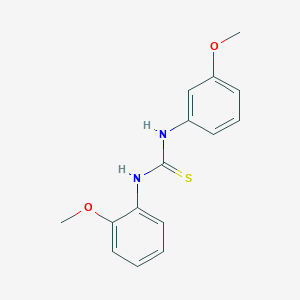
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea, also known as MMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPT belongs to the class of thiourea compounds, which are known for their diverse biological activities.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the process of forming new blood vessels. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of various enzymes, including protein kinase C and topoisomerase II.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its high potency and selectivity towards cancer cells. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea. One direction is to investigate the potential of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a therapeutic agent for cancer. Another direction is to explore the use of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in combination with other anticancer agents to enhance its efficacy. Additionally, the mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea is a promising compound that has potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. While there are limitations to using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments, its high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the potential applications of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in scientific research.
Synthesis Methods
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized by reacting 2-methoxyaniline and 3-methoxyaniline with thiophosgene in the presence of a base. The reaction yields N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 178-180°C. The purity of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-12-7-5-6-11(10-12)16-15(20)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXTIFHKHUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

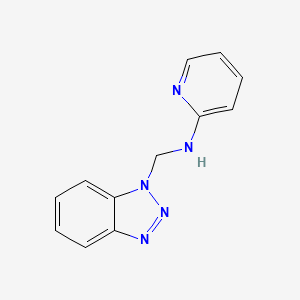
![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

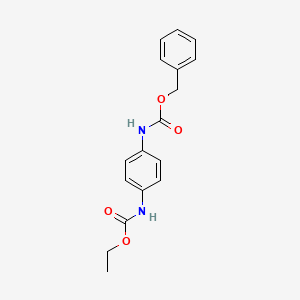
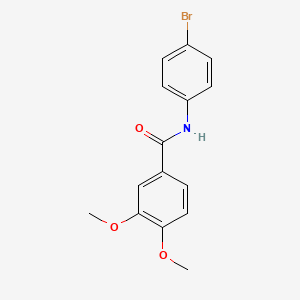
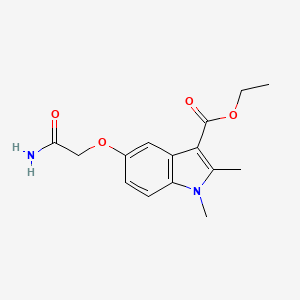
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
